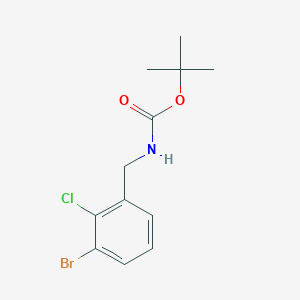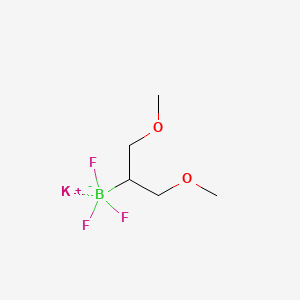
Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide is a chemical compound known for its unique properties and applications in various fields It is characterized by its molecular structure, which includes potassium, trifluoroboranuide, and a 1,3-dimethoxypropan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide typically involves the reaction of potassium trifluoroborate with 1,3-dimethoxypropan-2-yl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
- Dissolving potassium trifluoroborate in an appropriate solvent.
- Adding 1,3-dimethoxypropan-2-yl halide to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolating the product through filtration and purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halides and nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical processes, influencing the rate and outcome of reactions. Its unique structure allows it to participate in specific interactions with other molecules, leading to desired chemical transformations.
相似化合物的比较
Similar Compounds
- Potassium trifluoroborate
- 1,3-Dimethoxypropan-2-yl halide
- Other boron-containing compounds
Uniqueness
Potassium (1,3-dimethoxypropan-2-yl)trifluoroboranuide is unique due to its specific combination of potassium, trifluoroboranuide, and 1,3-dimethoxypropan-2-yl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
属性
分子式 |
C5H11BF3KO2 |
|---|---|
分子量 |
210.05 g/mol |
IUPAC 名称 |
potassium;1,3-dimethoxypropan-2-yl(trifluoro)boranuide |
InChI |
InChI=1S/C5H11BF3O2.K/c1-10-3-5(4-11-2)6(7,8)9;/h5H,3-4H2,1-2H3;/q-1;+1 |
InChI 键 |
IUNZJILVLUDHMQ-UHFFFAOYSA-N |
规范 SMILES |
[B-](C(COC)COC)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


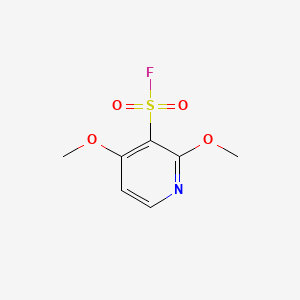
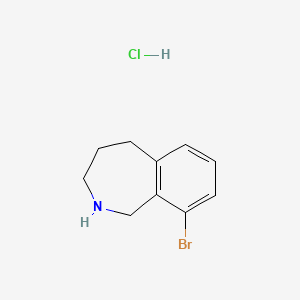
![1-[2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301378.png)
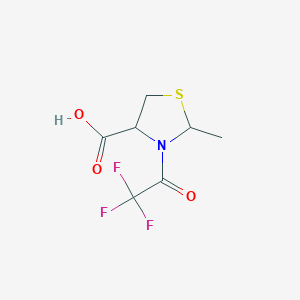
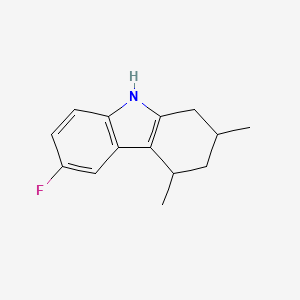
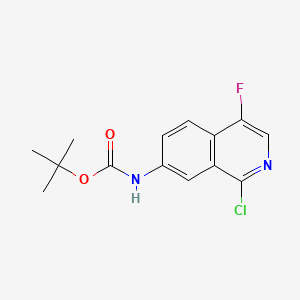


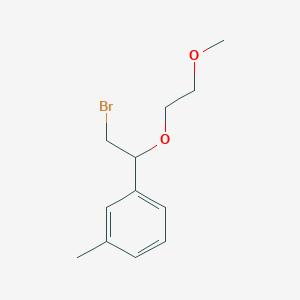

![3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B15301421.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(ethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B15301422.png)
